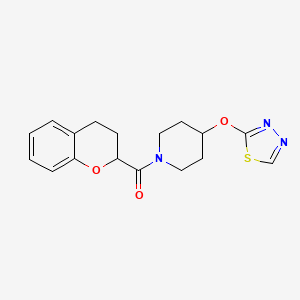
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone have shown promising antimicrobial properties. For instance, derivatives synthesized from piperidin-4-yl)methanone exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobials (Mallesha & Mohana, 2014). Similarly, a novel bioactive heterocycle prepared from piperidin-1-yl)(morpholino)methanone was characterized and showed antiproliferative activity, indicating its applicability in cancer research (Prasad et al., 2018).
Structural and Theoretical Analysis
Research on compounds containing the thiadiazol moiety often includes structural and theoretical analysis to understand their properties better. For example, thermal, optical, etching, and structural studies, along with theoretical calculations on a related compound, provided insights into its stability and molecular interactions (Karthik et al., 2021). Another study focused on solvent effects on molecular aggregation in derivatives, revealing how structural variations influence compound behavior (Matwijczuk et al., 2016).
Potential Therapeutic Applications
Several studies have synthesized and evaluated the therapeutic potential of thiadiazole derivatives. For instance, the antitubercular and antifungal activities of novel thiadiazole derivatives have been investigated, demonstrating their utility in addressing infectious diseases (Syed, Ramappa, & Alegaon, 2013). Additionally, reactions with hydrazonoyl halides have led to the synthesis of thiadiazoles with enhanced biological activities, further underscoring the potential of these compounds in drug development (Abdelhamid, Ismail, & Abdel-Aziem, 2008).
Wirkmechanismus
Target of Action
The primary target of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with GLS1, acting as an inhibitor . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate . This inhibition disrupts the normal cellular functions that rely on this conversion, leading to a decrease in cell viability, particularly in cancer cells that have a high dependency on glutamine metabolism .
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently, a reduction in the synthesis of proteins and other biomolecules that are crucial for cell growth and proliferation . The downstream effects of this inhibition can lead to cell death, particularly in cells that are heavily reliant on glutamine metabolism, such as cancer cells .
Result of Action
The result of the compound’s action is a decrease in cell viability, particularly in cancer cells . By inhibiting GLS1 and disrupting glutamine metabolism, the compound can induce cell death in cells that are heavily reliant on this pathway . This makes it a potential candidate for the development of new anticancer drugs .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(15-6-5-12-3-1-2-4-14(12)23-15)20-9-7-13(8-10-20)22-17-19-18-11-24-17/h1-4,11,13,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLUVYVUKEWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)
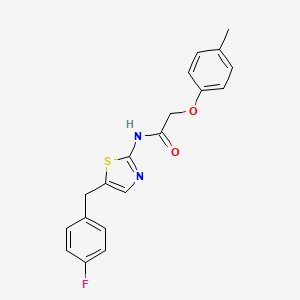
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
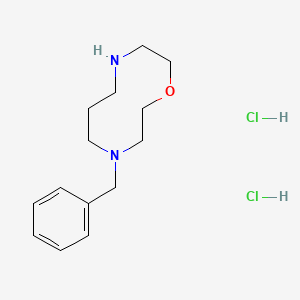
![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
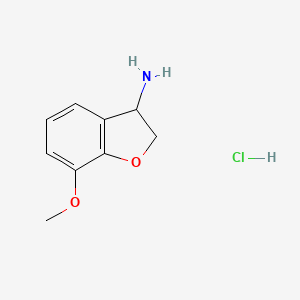
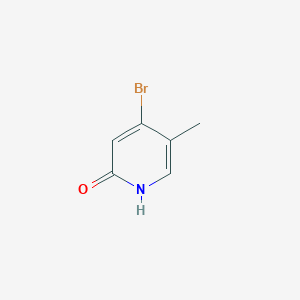
![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
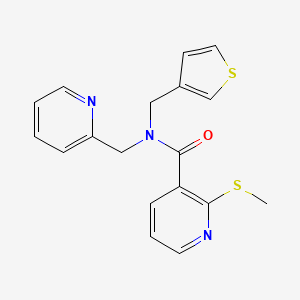


![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)